

First-Principles Insights into Antimony Oxalates: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Antimony oxalate*

Cat. No.: *B093564*

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For researchers, scientists, and professionals in drug development, understanding the fundamental properties of materials at the atomic level is crucial. First-principles calculations, based on density functional theory (DFT), provide a powerful tool for predicting and analyzing the structural, electronic, and optical characteristics of novel compounds. This guide offers a comparative overview of the properties of various **antimony oxalate** compounds, derived from experimental data and first-principles calculations, to aid in the development of new materials and pharmaceuticals.

Structural and Electronic Properties: A Comparative Analysis

First-principles calculations have been instrumental in elucidating the properties of several **antimony oxalate** derivatives. The data presented below summarizes key structural and electronic parameters, offering a basis for comparison between different compounds and with experimentally determined values.

Compound	Formula	Crystal System	Space Group	Calculated Band Gap (eV)	Experimental Band Gap (eV)	Reference
Antimony Oxalate Hydroxide	Sb(C ₂ O ₄)OH	Orthorhombic	Pnma	-	-	[1][2]
Ammonium Antimony Fluoride Oxalate Hydrate	NH ₄ Sb(C ₂ O ₄)F ₂ ·H ₂ O	Monoclinic	P2 ₁ /c	2.968 (GGA)	3.45	[3]
Guanidinium Antimony Fluoride Oxalate Dihydrate	[C(NH ₂) ₃] ₃ Sb(C ₂ O ₄) ₂ F ₂ ·2H ₂ O	Triclinic	P-1	2.992 (GGA)	3.29	[3]
Ammonium Antimony Fluoride Oxalate Dihydrate	(NH ₄) ₄ Sb ₂ (C ₂ O ₄) ₃ F ₄ ·2H ₂ O	Monoclinic	P2 ₁ /c	2.771 (GGA)	-	[3]

Note: The calculated band gaps were obtained using the GGA (Generalized Gradient Approximation) functional, which is known to often underestimate experimental values[3].

Optical Properties: Birefringence in Focus

Certain **antimony oxalate** compounds have garnered interest for their potential as birefringent materials, which are crucial for modulating the polarization of light. First-principles calculations have been key to understanding the origin of this property.

Compound	Formula	Calculated Birefringence (@546 nm)	Experimental Birefringence (@546 nm)	Reference
Ammonium Antimony Fluoride Oxalate Hydrate	$\text{NH}_4\text{Sb}(\text{C}_2\text{O}_4)\text{F}_2 \cdot \text{H}_2\text{O}$	0.381	-	[3]
Guanidinium Antimony Fluoride Oxalate Dihydrate	$[\text{C}(\text{NH}_2)_3]_3\text{Sb}(\text{C}_2\text{O}_4)_2\text{F}_2 \cdot 2\text{H}_2\text{O}$	0.251	-	[3]
Ammonium Antimony Fluoride Oxalate Dihydrate	$(\text{NH}_4)_4\text{Sb}_2(\text{C}_2\text{O}_4)_3\text{F}_4 \cdot 2\text{H}_2\text{O}$	0.066	-	[3]
Potassium Antimony Fluoride Oxalate	$\text{KSb}_2\text{C}_2\text{O}_4\text{F}_5$	-	0.170	[4]

The large birefringence in these materials is attributed to the synergistic effect of the planar π -conjugated oxalate anions and the highly distorted polyhedra around the antimony cation, which possesses a stereochemically active lone pair of electrons[4][5].

Experimental and Computational Protocols

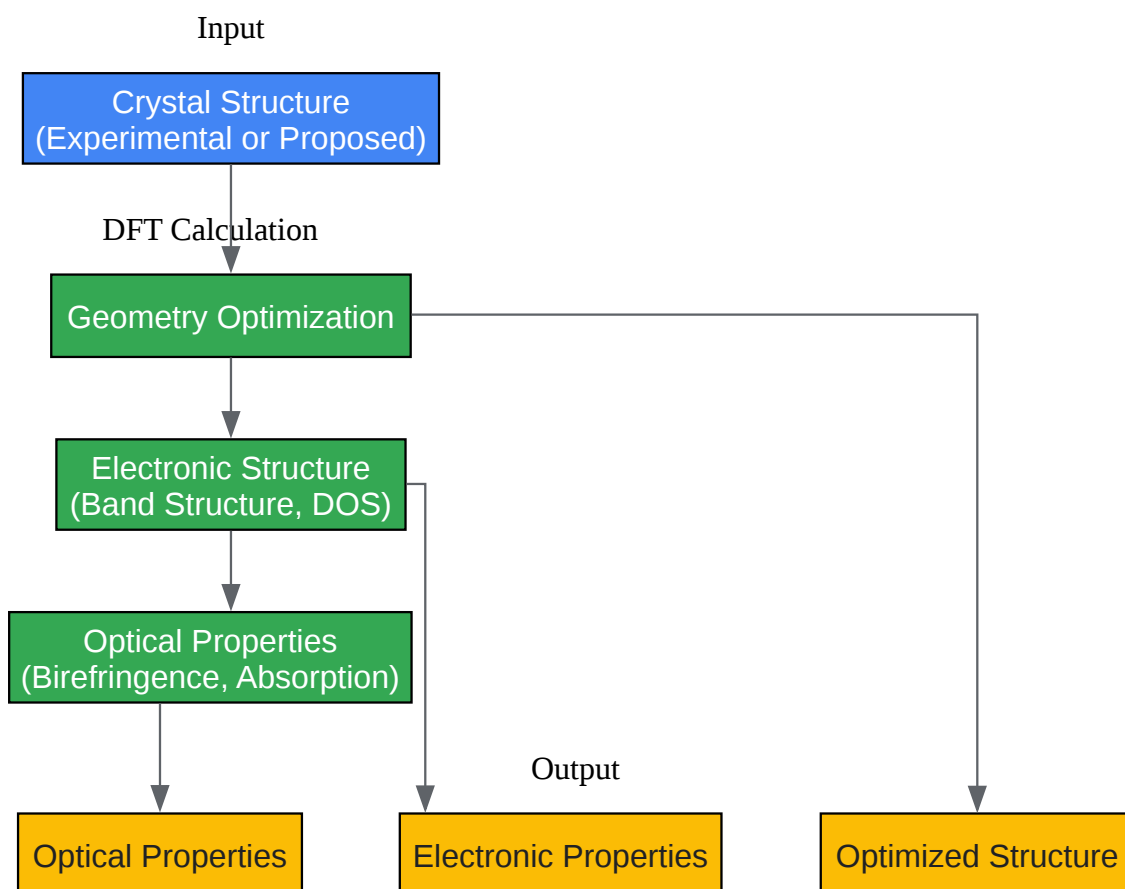
The following section details the typical methodologies employed in the first-principles calculations and experimental characterization of **antimony oxalate** compounds.

First-Principles Calculation Workflow

First-principles calculations for **antimony oxalate** properties are typically performed using Density Functional Theory (DFT). The general workflow is as follows:

- Crystal Structure Input: The calculation begins with a known crystal structure, usually obtained from experimental X-ray or neutron diffraction data[1][2].

- **Structural Optimization:** The atomic positions and lattice parameters are relaxed to find the minimum energy configuration.
- **Electronic Structure Calculation:** The electronic band structure, density of states (DOS), and other electronic properties are calculated.
- **Optical Properties Calculation:** Based on the electronic structure, optical properties such as the dielectric function and birefringence are determined.



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First-principles calculation workflow.

Computational Details from Literature

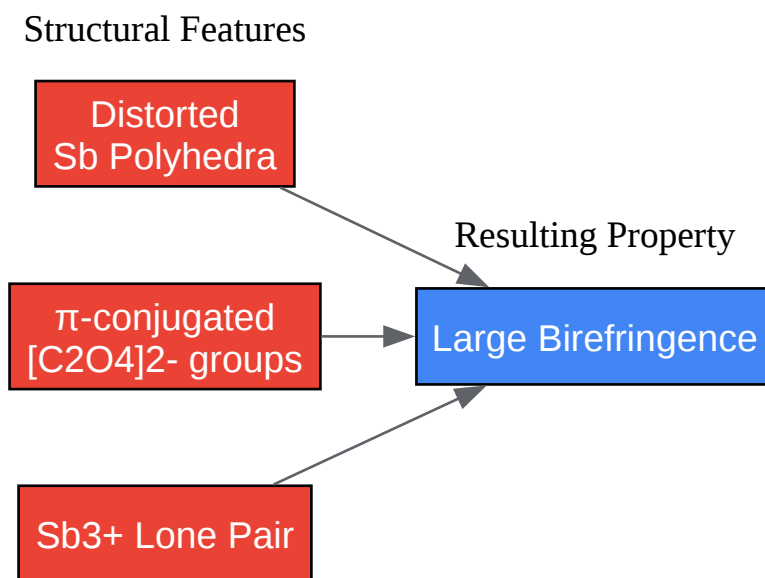
- Software: Quantum ESPRESSO, CASTEP, VASP are commonly used packages for such calculations.
- Functionals: The Generalized Gradient Approximation (GGA) with functionals like PBE or PW91 is often employed for structural optimization and electronic property calculations[3]. For more accurate band gap calculations, hybrid functionals like B3LYP or HSE06 may be used. For vibrational properties, the B3LYP functional with a basis set like LanL2DZ has been reported[6].
- Basis Sets: Plane-wave basis sets are typical for periodic systems. For molecular calculations, basis sets like LanL2DZ can be used[6].
- Pseudopotentials: To simplify the calculation, core electrons are often treated using pseudopotentials.

Experimental Characterization

- Synthesis: **Antimony oxalate** compounds can be synthesized through methods like refluxing antimony(III) oxide in oxalic acid or by precipitation from a solution of SbCl₃ in hydrochloric acid with the addition of oxalic acid[2].
- Structural Analysis: X-ray diffraction (XRD) and neutron diffraction are used to determine the crystal structure, including lattice parameters, space group, and atomic positions[1][2].
- Optical Measurements: UV-vis diffuse reflectance spectroscopy is used to measure the experimental band gap[3]. Birefringence can be measured using a polarizing microscope.

Signaling Pathways and Logical Relationships

The relationship between the structural features of **antimony oxalates** and their resulting optical properties can be visualized as follows:



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Key structural contributors to birefringence.

In conclusion, first-principles calculations provide invaluable insights into the properties of **antimony oxalate** compounds, guiding the design and development of new materials with tailored functionalities. The synergy between computational predictions and experimental validation is key to advancing the application of these materials in various scientific and technological fields.

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